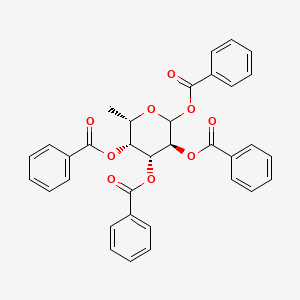

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: Physicochemical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a synthetic derivative of L-fucose, a deoxyhexose sugar that plays a critical role in a wide array of biological processes. The benzoylation of the hydroxyl groups of L-fucose enhances its lipophilicity, making it a useful tool in glycobiology and medicinal chemistry for studying cellular processes involving fucosylated glycoconjugates. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of the general cellular fucosylation pathway to provide a biological context for its application.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. For a comparative perspective, data for the more commonly studied acetylated analog, 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, is also included.

Table 1: Physicochemical Data for Acylated L-Fucopyranose Derivatives

| Property | This compound | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |

| Molecular Formula | C₃₄H₂₈O₉ | C₁₄H₂₀O₉[1] |

| Molecular Weight | 580.58 g/mol | 332.30 g/mol |

| CAS Number | 140223-15-0[2] | 64913-16-2 |

| Appearance | Data not available | White to off-white powder[1] |

| Melting Point | Data not available | 90-95 °C |

| Optical Rotation | Data not available | [α]D²⁰ = -118 ± 6° (c=1 in CHCl₃)[1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) | Data not available |

| Purity | >98% | ≥ 98% (GC)[1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

L-fucose

-

Anhydrous Pyridine (B92270)

-

Benzoyl Chloride (BzCl)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolution: Dissolve L-fucose (1 equivalent) in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (a slight excess, e.g., 4.4 equivalents) to the cooled solution dropwise. The reaction is exothermic, and maintaining a low temperature is crucial.

-

Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess benzoyl chloride by the slow addition of methanol.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of its melting point and optical rotation.

Biological Context: The Fucosylation Pathway

Fucosylation is a critical post-translational modification where a fucose sugar unit is added to proteins and lipids. This process is involved in numerous biological phenomena, including cell-cell recognition, inflammation, and cancer progression.[3][4][5] this compound, as a protected form of L-fucose, can be a valuable tool for studying these pathways. The diagram below illustrates the general cellular fucosylation pathway.

Caption: Cellular Fucosylation Pathway

The diagram illustrates the two main pathways for the synthesis of GDP-fucose, the universal donor for fucosylation reactions.[6] The de novo pathway converts GDP-mannose to GDP-fucose through the action of the enzymes GMDS and TSTA3. The salvage pathway utilizes free L-fucose, phosphorylating it via fucokinase (FK) and then converting it to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT).[6] GDP-fucose is then transported into the Golgi apparatus, where fucosyltransferases (FUTs) catalyze the transfer of fucose to various glycoconjugates.[7]

Conclusion

This compound represents an important, though under-characterized, derivative of L-fucose. Its physicochemical properties, once fully elucidated, will be of significant value to researchers in glycobiology and drug discovery. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities. Understanding its role within the broader context of cellular fucosylation pathways is key to unlocking its potential as a research tool to probe the intricate functions of fucosylated molecules in health and disease.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BioOrganics [bioorganics.biz]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 5. oncologynews.com.au [oncologynews.com.au]

- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

L-fucose (6-deoxy-L-galactose) is a monosaccharide that plays a critical role in a multitude of biological processes, including cell adhesion, inflammation, and signal transduction. The strategic protection of its hydroxyl groups is a fundamental requirement for the synthesis of complex fucosylated oligosaccharides and glycoconjugates. Benzoyl protecting groups are frequently employed due to their stability under a wide range of reaction conditions and their facile removal. The synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose yields a versatile intermediate for glycosylation reactions. Accurate and thorough structural elucidation is essential to confirm the regiochemistry of benzoylation and the stereochemistry of the pyranose ring, ensuring the integrity of subsequent synthetic steps.

This guide details the necessary experimental procedures and analytical techniques to synthesize and fully characterize this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the perbenzoylation of L-fucose. This reaction involves the treatment of L-fucose with an excess of a benzoylating agent in the presence of a base.

Experimental Protocol: Benzoylation of L-Fucose

Materials:

-

L-Fucose

-

Benzoyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

L-fucose is dissolved in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Benzoyl chloride (typically 4.5-5.0 equivalents) is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol (B129727).

-

The mixture is then diluted with dichloromethane and washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structure Elucidation Methodology

A combination of spectroscopic techniques is essential for the unambiguous structure determination of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required for the complete assignment of all proton and carbon signals.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 6.0 - 6.5 | d | J₁,₂ = 3-4 |

| H-2 | 5.5 - 6.0 | dd | J₁,₂ = 3-4, J₂,₃ = 10-11 |

| H-3 | 5.8 - 6.2 | dd | J₂,₃ = 10-11, J₃,₄ = 3-4 |

| H-4 | 5.7 - 6.1 | d | J₃,₄ = 3-4 |

| H-5 | 4.0 - 4.5 | q | J₅,₆ = 6-7 |

| H-6 (CH₃) | 1.2 - 1.5 | d | J₅,₆ = 6-7 |

| Aromatic-H | 7.2 - 8.2 | m | - |

Note: These are predicted values based on similar benzoylated sugars. Actual values must be determined experimentally.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 90 - 95 |

| C-2 | 68 - 72 |

| C-3 | 68 - 72 |

| C-4 | 70 - 75 |

| C-5 | 65 - 70 |

| C-6 (CH₃) | 15 - 20 |

| C=O (benzoyl) | 164 - 167 |

| Aromatic-C | 128 - 134 |

Note: These are predicted values. Actual values must be determined experimentally.

3.1.3. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the pyranose ring protons from H-1 to H-5 and the coupling between H-5 and the H-6 methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the benzoyl carbonyl carbons to their respective positions on the fucose ring by observing correlations from H-1, H-2, H-3, and H-4 to the carbonyl carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemical arrangement of the substituents on the pyranose ring through space correlations between protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+Na]⁺ | 603.16 |

| [M+H]⁺ | 581.18 |

| [M-BzO]⁺ | 459.14 |

Note: These are calculated values for C₃₄H₂₈O₉. Experimental verification is required.

Experimental Protocol: NMR and MS Analysis

NMR Spectroscopy:

-

The purified sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectra are processed and analyzed to assign all proton and carbon signals and to determine the stereochemistry.

Mass Spectrometry:

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

High-resolution mass spectrometry (HRMS) is performed using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to determine the accurate mass and elemental composition.

Visualization of Workflows

Synthetic and Purification Workflow

Caption: Synthetic and purification workflow for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic structure elucidation.

Conclusion

The synthesis and complete structural elucidation of this compound are critical for its use as a building block in synthetic carbohydrate chemistry. This guide provides a comprehensive framework of the necessary experimental protocols and analytical methodologies. By following the outlined procedures for synthesis, purification, and detailed spectroscopic analysis, researchers can confidently prepare and verify the structure of this important fucosyl donor, paving the way for its application in the development of novel glycoconjugates and therapeutics. The combination of 1D and 2D NMR techniques, alongside high-resolution mass spectrometry, ensures an unambiguous assignment of its constitution and stereochemistry.

Solubility Profile of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known solubility characteristics of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a generalized experimental protocol for determining the precise solubility parameters in a laboratory setting. This guide is intended to assist researchers and professionals in the fields of drug development and carbohydrate chemistry in handling and utilizing this compound effectively.

Introduction

This compound is a protected derivative of L-fucose, a deoxyhexose sugar that plays a significant role in various biological processes. The benzoyl protecting groups render the otherwise hydrophilic fucose soluble in organic solvents, a crucial property for its use in organic synthesis, particularly in the preparation of complex oligosaccharides and glycoconjugates. Understanding the solubility of this compound is essential for reaction setup, purification, and formulation development.

Solubility Data

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in organic solvents. However, qualitative assessments consistently report its solubility in several common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified in the available literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of crystalline this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution becomes saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Concentration Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the filtered saturated solution into the HPLC system.

-

Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.

-

-

Concentration Analysis (Gravimetric Method):

-

Accurately weigh an empty, dry vial.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the solute is the final weight minus the initial weight of the vial.

-

Calculate the solubility in terms of g/100 mL or mg/mL.

-

-

Data Reporting:

-

Report the solubility as the average of multiple determinations at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Synthesis and Purification Context

While a detailed synthesis protocol for this compound is beyond the scope of this guide, it is typically prepared by the benzoylation of L-fucose. This reaction involves treating L-fucose with a benzoylating agent, such as benzoyl chloride, in the presence of a base like pyridine. The reaction's success and the final product's purity are influenced by the solubility of the starting materials and the product in the reaction and purification solvents. The qualitative solubility data provided in this guide can aid in the selection of appropriate solvent systems for post-synthesis workup and purification techniques like crystallization or chromatography.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound and provided a detailed, adaptable experimental protocol for its quantitative determination. While the lack of precise, publicly available solubility data is a current limitation, the information and methodologies presented herein offer a solid foundation for researchers, scientists, and drug development professionals working with this important fucopyranose derivative. The execution of the described experimental protocol is highly recommended to obtain the quantitative data necessary for specific research and development applications.

References

The Benzoyl Group in Carbohydrate Chemistry: A Technical Guide to a Stalwart Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the arsenal (B13267) of available protecting groups, the benzoyl (Bz) group stands out as a robust and versatile tool. Its electron-withdrawing nature, steric bulk, and predictable reactivity make it indispensable for the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides an in-depth exploration of the core principles and practical applications of benzoyl protecting groups in modern carbohydrate chemistry.

Introduction to Benzoyl Protecting Groups

The benzoyl group, with the chemical formula -COC6H5, is an acyl-type protecting group commonly used to mask the hydroxyl functionalities of carbohydrates.[1] It is typically introduced as a benzoate (B1203000) ester, which is stable to a wide range of reaction conditions, particularly acidic media, but can be readily cleaved under basic conditions.[2] This orthogonality to acid-labile protecting groups like benzylidene acetals and silyl (B83357) ethers is a cornerstone of its utility in multi-step synthetic strategies.[3][4][5]

The primary roles of benzoyl groups in carbohydrate synthesis are:

-

Temporary masking of hydroxyl groups: This prevents unwanted side reactions during subsequent chemical transformations.[6]

-

Influencing reactivity: Benzoyl groups are considered "disarming" as their electron-withdrawing nature reduces the reactivity of a glycosyl donor, a crucial aspect for controlling glycosylation reactions.[7][8]

-

Directing stereoselectivity: A benzoyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction to favor the formation of a 1,2-trans glycosidic linkage through neighboring group participation.

Introduction and Removal of Benzoyl Groups

The introduction (benzoylation) and removal (debenzoylation) of benzoyl groups are fundamental operations in carbohydrate synthesis. A variety of methods have been developed to achieve high regioselectivity and efficiency.

Benzoylation: Protecting the Hydroxyls

Benzoylation is typically achieved by reacting the carbohydrate with a benzoylating agent in the presence of a base. The choice of reagents and conditions can be tailored to achieve selective protection of specific hydroxyl groups.

Table 1: Common Methods for Benzoylation of Carbohydrates

| Method | Reagents | Typical Conditions | Selectivity | Yield (%) | Reference(s) |

| Standard Benzoylation | Benzoyl chloride (BzCl), Pyridine | 0 °C to room temperature | Generally non-selective, acylates all free hydroxyls. | High | [9] |

| DBU-Catalyzed Benzoylation | 1-Benzoylimidazole, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | MeCN, 50 °C, 8 h | Highly regioselective for primary hydroxyl groups. | 70-95 | [10] |

| FeCl₃-Catalyzed Benzoylation | BzCl, FeCl₃, Acetylacetone, DIPEA | MeCN, room temperature | Regioselective for 1,2- and 1,3-diols, particularly cis-vicinal diols. | 66-89 | [11][12][13] |

| Dibutyltin Oxide-Mediated Benzoylation | Dibutyltin oxide (Bu₂SnO), BzCl | Benzene or DME, reflux then benzoylation at various temperatures | Can be tuned to selectively benzoylate either axial or equatorial hydroxyls in vicinal diols. | >90 | [14] |

Detailed Experimental Protocol: DBU-Catalyzed Regioselective Benzoylation of a Primary Hydroxyl Group

This protocol is adapted from the work of Li, et al. (2017).[10]

-

Dissolution: Dissolve the carbohydrate substrate (100 mg, 1 equivalent) in dry acetonitrile (B52724) (MeCN, 2.5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equivalents) to the solution.

-

Heating: Stir the mixture at 50 °C for 10 minutes.

-

Acylating Agent Addition: Add a solution of 1-benzoylimidazole (1.1 equivalents) in dry MeCN (0.5 mL) to the reaction mixture in two portions.

-

Reaction: Continue stirring at 50 °C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the MeCN under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in petroleum ether) to afford the desired monobenzoylated product.

Debenzoylation: Unmasking the Hydroxyls

The removal of benzoyl groups is typically accomplished by saponification using a base in an alcoholic solvent, a reaction often referred to as Zemplén deacylation.

Table 2: Common Methods for Debenzoylation of Carbohydrates

| Method | Reagents | Typical Conditions | Comments | Reference(s) |

| Zemplén Deacylation | Catalytic Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH) | Room temperature | Mild, efficient, and widely used for complete debenzoylation. | [1][15] |

| Basic Hydrolysis | Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) in aqueous alcohol | Room temperature or gentle heating | Can be used for complete debenzoylation. | [1] |

Detailed Experimental Protocol: Zemplén Debenzoylation

-

Dissolution: Dissolve the benzoylated carbohydrate in anhydrous methanol (MeOH).

-

Catalyst Preparation: Prepare a fresh 0.1 M solution of sodium methoxide in methanol.

-

Catalyst Addition: Add a catalytic amount of the sodium methoxide solution to the carbohydrate solution (typically a few drops, until the pH is basic).

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralization: Neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Filtration and Concentration: Filter off the resin and concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.

The "Armed-Disarmed" Effect and Neighboring Group Participation

A critical concept in modern glycosylation chemistry is the "armed-disarmed" strategy, where the electronic nature of protecting groups on the glycosyl donor dictates its reactivity.

-

Armed Donors: Glycosyl donors protected with electron-donating groups, such as benzyl (B1604629) ethers, are considered "armed" and are highly reactive.

-

Disarmed Donors: Conversely, donors protected with electron-withdrawing groups, like benzoyl esters, are "disarmed" and exhibit lower reactivity.[7][8]

This difference in reactivity allows for chemoselective glycosylations, where an armed donor can be coupled with a disarmed acceptor.

Furthermore, a benzoyl group at the C-2 position of a glycosyl donor plays a crucial role in stereocontrol through neighboring group participation . The carbonyl oxygen of the C-2 benzoyl group can attack the anomeric center upon departure of the leaving group, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the glycosyl acceptor occurs from the opposite face, leading to the exclusive formation of the 1,2-trans glycosidic linkage .

Caption: Mechanism of 1,2-trans glycosylation via neighboring group participation of a C-2 benzoyl group.

Advantages and Disadvantages of Benzoyl Protecting Groups

The selection of a protecting group is a critical decision in the design of a synthetic route. Benzoyl groups offer a distinct set of advantages and disadvantages that must be considered.

Table 3: Advantages and Disadvantages of Benzoyl Groups

| Advantages | Disadvantages |

| Stability: Stable to a wide range of acidic conditions and many oxidative and reductive reagents.[16] | Acyl Group Migration: Prone to intramolecular migration, especially under basic or even neutral conditions, which can lead to a mixture of constitutional isomers.[17][18][19][20] |

| Crystallinity: Benzoylated carbohydrates are often highly crystalline, facilitating purification by recrystallization. | Debenzoylation Conditions: Removal requires basic conditions, which may not be compatible with other base-labile functionalities in the molecule. |

| Stereodirecting Effect: A C-2 benzoyl group reliably directs the formation of 1,2-trans glycosidic linkages. | Disarming Effect: The electron-withdrawing nature reduces the reactivity of glycosyl donors, which can be a disadvantage when high reactivity is required.[7][8] |

| Orthogonality: Complementary to acid-labile protecting groups such as benzyl ethers, silyl ethers, and acetals.[3][4][5] | Steric Hindrance: The bulkiness of the benzoyl group can sometimes hinder reactions at adjacent positions. |

Benzoyl Groups in Oligosaccharide Synthesis: A Workflow

The strategic use of benzoyl groups in conjunction with other orthogonal protecting groups is a powerful approach for the synthesis of complex oligosaccharides. A typical workflow is outlined below.

Caption: A generalized workflow for oligosaccharide synthesis employing benzoyl and other orthogonal protecting groups.

Conclusion

Benzoyl protecting groups are a mature and reliable technology in the field of carbohydrate chemistry. Their unique combination of stability, stereodirecting influence, and well-defined reactivity makes them an essential component of the synthetic chemist's toolkit. A thorough understanding of their introduction, removal, and electronic effects, as well as potential side reactions like acyl migration, is crucial for their successful application in the synthesis of biologically important and structurally complex carbohydrates. As the demand for sophisticated glycans in drug discovery and materials science continues to grow, the venerable benzoyl group will undoubtedly remain a key player in advancing the frontiers of carbohydrate synthesis.

References

- 1. Benzoyl group - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tutorchase.com [tutorchase.com]

- 7. Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. mdpi.com [mdpi.com]

- 11. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 | Semantic Scholar [semanticscholar.org]

- 12. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.co.za [journals.co.za]

- 15. alchemyst.co.uk [alchemyst.co.uk]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

The Synthesis and Application of L-Fucose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-fucose, a deoxyhexose sugar, and its derivatives are emerging as critical molecules in a multitude of biological processes, from cellular communication and immune responses to the pathology of diseases such as cancer and inflammation. The unique structure of L-fucose, particularly the absence of a hydroxyl group at the C-6 position, imparts distinct properties to the glycoconjugates it forms. This technical guide provides an in-depth overview of the synthesis of L-fucose derivatives and their current and potential applications in research and drug development, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of L-Fucose Derivatives

The synthesis of L-fucose derivatives can be broadly categorized into chemical, enzymatic, and chemoenzymatic methods. Each approach offers distinct advantages and is chosen based on the desired complexity of the target molecule, yield, and stereoselectivity.

Chemical Synthesis

Chemical synthesis provides a versatile platform for the creation of a wide array of L-fucose analogs with modifications at various positions. This approach is particularly useful for introducing non-natural functionalities.

Fluorinated L-fucose derivatives are of significant interest as metabolic inhibitors of fucosylation. The introduction of fluorine can alter the electronic properties of the sugar, leading to potent and specific inhibition of fucosyltransferases.

Experimental Protocol: Synthesis of Peracetylated 2-deoxy-2-fluoro-L-fucose

This protocol describes a common method for the synthesis of a key intermediate for many fluorinated L-fucose derivatives.

-

Acetylation of L-fucose: To a solution of L-fucose in pyridine, add acetic anhydride (B1165640) dropwise at 0°C. Stir the reaction mixture at room temperature for 8-12 hours.

-

Formation of Fucosyl Bromide: Treat the peracetylated L-fucose with a solution of hydrogen bromide in acetic acid.

-

Fluorination: The resulting crude fucosyl bromide is then subjected to fluorination using a suitable fluorinating agent, such as silver fluoride (B91410) or Selectfluor®. For instance, treatment of the corresponding fucal with Selectfluor® in dry nitromethane, followed by the addition of MgBr₂, can yield the 2-deoxy-2-fluoro-L-fucosyl bromide[1].

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the peracetylated 2-deoxy-2-fluoro-L-fucose[1].

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer high stereoselectivity and milder reaction conditions compared to purely chemical routes, making them ideal for the synthesis of complex and sensitive molecules like nucleotide-activated sugars.

Guanosine diphosphate (B83284) (GDP)-L-fucose is the universal donor substrate for fucosyltransferases. Its synthesis and that of its analogs are crucial for studying fucosylation and developing fucosyltransferase inhibitors. A bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), is often employed for this purpose[2][3].

Experimental Protocol: Chemoenzymatic Synthesis of GDP-L-fucose Derivatives

This protocol outlines a general procedure for the synthesis of GDP-fucose and its C-5 substituted analogs[3].

-

Reaction Mixture Preparation: In a 15-mL centrifuge tube, prepare a 5.0 mL reaction mixture in Tris-HCl buffer (100 mM, pH 7.5) containing:

-

L-fucose or its C-5 substituted analog (0.05 mmol)

-

ATP (1.0 eq)

-

GTP (1.0 eq)

-

MnSO₄ (10 mM)

-

Inorganic pyrophosphatase (90 units)

-

L-fucokinase/GDP-fucose pyrophosphorylase (FKP) (9 units)

-

-

Incubation: Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm)[3].

-

Reaction Monitoring and Quenching: Monitor the reaction progress by TLC analysis. Once complete, quench the reaction by adding ethanol[2].

-

Purification: Remove insoluble material by centrifugation. The crude product is then purified by gel filtration chromatography (e.g., Bio-Gel P2)[2][3].

The de novo pathway for GDP-L-fucose biosynthesis can also be reconstituted in vitro for its synthesis from mannose, involving a cascade of five enzymes: glucokinase, phosphomannomutase, mannose-1-phosphate guanylyltransferase, GDP-mannose-4,6-dehydratase, and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase[4][5].

Applications of L-Fucose Derivatives

L-fucose derivatives have shown significant promise in various therapeutic areas, primarily due to their ability to modulate biological processes involving fucosylated glycans.

Anticancer Activity

Altered fucosylation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Fluorinated L-fucose analogs act as metabolic inhibitors of fucosylation and have demonstrated antiproliferative effects on cancer cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,6-difluoro-L-fucose | Human colon cancer cells | 43 | [1] |

| 6,6,6-trifluoro-L-fucose | Human colon cancer cells | 58 | [1] |

| 6-fluoro-L-fucose | Human colon cancer cells | 159 | [1] |

| 2-deoxy-2-fluoro-L-fucose | Various cancer cell lines | No significant effect | [1][6] |

Table 1: Antiproliferative activity of selected fluorinated L-fucose analogs.

The mechanism of action of these compounds is believed to involve their conversion to GDP-fucose analogs, which then inhibit fucosyltransferases or disrupt the de novo GDP-fucose biosynthetic pathway through feedback inhibition[1][7].

GDP-fucose analogs have been developed as direct inhibitors of fucosyltransferases. Their inhibitory potential is crucial for dissecting the roles of specific fucosyltransferases in cancer progression.

| Inhibitor | Target FUTs | Ki (µM) | Reference |

| GDP-2-deoxy-2-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | 4 - 38 | [1] |

| GDP-6-fluoro-L-fucose | FUT3, FUT5, FUT6, FUT7 | low micromolar | [8] |

| GDP-6-amino-β-L-fucose | FUTIX | 102 | [9] |

| GDP-2-F-Fuc C6-amide derivatives (2c, 2f) | FUT1, 3, 6, 9 | 3 - 11 | [10] |

| GDP-2-F-Fuc C6-amide derivatives (2c, 2f) | FUT8 | 208 - 518 | [10] |

Table 2: Inhibitory constants (Ki) of GDP-fucose analogs against various fucosyltransferases.

Anti-inflammatory and Immunomodulatory Effects

L-fucose and its derivatives play a significant role in modulating inflammatory and immune responses. L-fucose has been shown to suppress the expression of pro-inflammatory mediators by inhibiting key signaling pathways.

L-fucose has been demonstrated to attenuate inflammatory responses in adipocytes by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[11]. The fucosylation inhibitor 2-fluorofucose (2FF) has also been shown to reduce NF-κB activity in metastatic breast cancer cells[12][13].

Figure 1: L-Fucose derivatives inhibit inflammatory signaling pathways.

This diagram illustrates how L-fucose derivatives can interfere with the activation of the MAPK and NF-κB pathways, leading to a reduction in the expression of pro-inflammatory genes.

L-fucose can also promote the regeneration of intestinal stem cells through the AHR/IL-22 pathway, highlighting its role in maintaining gut homeostasis[14].

Experimental Workflows

Assessing Anticancer Activity of L-Fucose Derivatives

A typical workflow to evaluate the anticancer potential of newly synthesized L-fucose derivatives involves a series of in vitro assays.

Figure 2: A generalized experimental workflow for evaluating the anticancer properties of L-fucose derivatives.

Conclusion

The field of L-fucose derivatives is rapidly expanding, with significant advancements in both their synthesis and our understanding of their biological roles. The development of novel synthetic methodologies, particularly chemoenzymatic approaches, has enabled the production of a diverse range of analogs for biological investigation. These derivatives have demonstrated considerable potential as anticancer, anti-inflammatory, and immunomodulatory agents. Future research will likely focus on the development of more selective and potent inhibitors of fucosyltransferases, the elucidation of the detailed molecular mechanisms underlying the biological activities of L-fucose derivatives, and their translation into clinical applications. This guide provides a foundational resource for researchers embarking on or continuing their work in this exciting and promising area of glycobiology and drug discovery.

References

- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. d-nb.info [d-nb.info]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of L-Fucose in 3T3-L1 Adipocytes [mdpi.com]

- 12. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Dual Role of Benzoyl Groups in Fucopyranose Chemistry: A Technical Guide to Modulating Reactivity and Stereoselectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protecting groups in carbohydrate chemistry are not merely inert shields for hydroxyl functionalities; they are critical determinants of reactivity and stereoselectivity. This technical guide provides an in-depth analysis of the multifaceted role of benzoyl (Bz) groups on the reactivity of fucopyranose, a deoxyhexose of significant biological importance. We will explore the intricate balance between the electron-withdrawing nature of benzoyl groups and their capacity for neighboring group participation, which collectively govern the outcome of glycosylation reactions. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for common fucosylation reactions, and utilizes diagrams to illustrate the underlying mechanistic principles, offering a comprehensive resource for chemists engaged in the synthesis of complex fucosylated glycans and glycoconjugates.

Introduction: The Benzoyl Group as a Modulator of Reactivity

Fucopyranose, a 6-deoxy-L-galactose, is a crucial component of many biologically significant glycans, involved in processes ranging from cell recognition to inflammation. Its chemical synthesis, particularly the stereocontrolled formation of the fucosidic linkage, is a central challenge in glycochemistry. The choice of protecting groups is paramount in directing the outcome of glycosylation reactions.

Benzoyl groups are widely employed due to their stability under a range of reaction conditions and their profound influence on the reactivity of the glycosyl donor. This influence is twofold:

-

Inductive Effect (Disarming): The electron-withdrawing nature of the ester carbonyl group reduces the electron density of the pyranose ring, destabilizing the developing positive charge at the anomeric center during glycosylation. This "disarming" effect generally leads to lower reactivity compared to donors protected with electron-donating groups like benzyl (B1604629) (Bn) ethers.[1][2]

-

Neighboring Group Participation (Arming/Stereodirecting): A benzoyl group at the C-2 position can act as an internal nucleophile, attacking the anomeric center to form a cyclic dioxolenium ion intermediate.[3][4][5] This phenomenon, known as neighboring group participation (NGP), not only enhances the reactivity of the donor (anchimeric assistance) but also effectively shields one face of the pyranose ring, leading to high stereoselectivity for 1,2-trans-glycosides.[2][3] For L-fucopyranose, this directs the formation of the β-fucosidic linkage.

This guide will delve into these competing effects, providing the necessary data and protocols to harness the properties of benzoyl groups in the strategic synthesis of fucosylated molecules.

Data Presentation: Quantitative Analysis of Benzoyl Group Effects

The following tables summarize quantitative data from various studies, illustrating the impact of benzoyl groups on the yield and stereoselectivity of fucosylation reactions.

Table 1: Influence of Benzoyl Groups at C-3 and C-4 on α-Fucosylation Stereoselectivity

This table presents data on the glycosylation of allyl 3,4-di-O-isopropylidene-α-L-fucopyranoside with different fucosyl bromide donors. The key variable is the placement of benzoyl groups on the donor, highlighting the impact of remote participation on the stereochemical outcome.

| Entry | Fucosyl Donor Protecting Groups (C2, C3, C4) | Product Ratio (α:β) | Combined Yield (%) | Reference |

| 1 | Bn, Bz, Bn | 13:1 | 75 | [6][7] |

| 2 | Bn, Bz, Bz | >20:1 | 78 | [6][7] |

| 3 | Bn, Bn, Bz | 3.5:1 | 65 | [6][7] |

Data adapted from studies on the effect of remote benzoyl groups on fucosylation.[6][7] Reactions were performed with fucosyl bromides as donors.

Table 2: Comparative Glycosylation of Ethanol with Benzoylated vs. Benzylated 2-Azidofucosyl Donors

This table compares the reactivity and stereoselectivity of fucosyl donors with electron-withdrawing benzoyl groups versus electron-donating benzyl groups in a glycosylation reaction with a simple alcohol acceptor.

| Donor Protecting Groups (C3, C4) | Product Ratio (α:β) | Yield (%) | Reference |

| Benzyl (Bn) | 1:1 | 85 | [8] |

| Benzoyl (Bz) | 1:2.3 | 70 | [8] |

Data from a study mapping the reactivity and selectivity of 2-azidofucosyl donors.[8] The presence of benzoyl groups leads to lower reactivity (lower yield) and favors the formation of the β-glycoside.

Mechanistic Insights: Visualizing the Role of Benzoyl Groups

The stereodirecting effect of a C-2 benzoyl group is best understood by visualizing the reaction mechanism. The following diagrams, rendered in DOT language, illustrate the key pathways.

Caption: Mechanism of 1,2-trans fucosylation via neighboring group participation.

The formation of the rigid dioxolenium ion intermediate effectively blocks the α-face of the fucopyranose ring. Consequently, the incoming acceptor nucleophile can only attack from the β-face, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage.

For fucosyl donors lacking a participating group at C-2 (e.g., a benzyl ether), the reaction proceeds through a more open oxocarbenium ion, allowing for attack from either face and leading to a mixture of α and β anomers.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of fucosylated compounds using benzoylated donors.

General Protocol for NIS/TfOH Mediated Glycosylation with a Thioglycoside Donor

This protocol is a widely used method for activating thioglycoside donors and is applicable for fucosyl donors bearing benzoyl protecting groups.[6][9]

Materials:

-

Fully protected fucosyl thioglycoside donor (1.2 - 1.5 equivalents)

-

Glycosyl acceptor (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Activated Molecular Sieves (4 Å, powder)

-

N-Iodosuccinimide (NIS) (1.5 - 2.0 equivalents)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.3 equivalents) as a stock solution in DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves. Dissolve/suspend in anhydrous DCM.

-

Azeotropic Drying (Optional but Recommended): For sensitive substrates, co-evaporate the glycosyl acceptor with anhydrous toluene (B28343) multiple times to remove residual water before placing it under high vacuum for at least 1 hour.

-

Addition of Donor: Dissolve the fucosyl thioglycoside donor in anhydrous DCM and add it to the acceptor mixture via cannula.

-

Cooling and Reagent Addition: Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (typically -40 °C to -78 °C). Add NIS as a solid in one portion.

-

Initiation: Add the TfOH stock solution dropwise to the reaction mixture. The solution typically changes color (e.g., to dark brown or purple).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (usually the acceptor).

-

Quenching: Once the reaction is complete, quench by adding triethylamine (B128534) or pyridine, followed by saturated aqueous NaHCO₃.

-

Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing thoroughly with DCM. Transfer the filtrate to a separatory funnel and wash successively with saturated aqueous Na₂S₂O₃ (to remove excess iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[8][10][11]

Protocol for Deprotection of Benzoyl Groups

Benzoyl groups are typically removed under basic conditions via saponification.

Materials:

-

Benzoylated fucoside

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe) (catalytic amount, e.g., 0.1 M solution in MeOH)

-

Dowex® 50WX8 (H⁺ form) resin

-

DCM

Procedure:

-

Dissolution: Dissolve the benzoylated fucoside in a mixture of anhydrous DCM and MeOH.

-

Saponification: Add a catalytic amount of sodium methoxide solution.

-

Monitoring: Monitor the reaction by TLC until all starting material is consumed.

-

Neutralization: Neutralize the reaction mixture by adding Dowex® H⁺ resin until the pH is neutral.

-

Filtration and Concentration: Filter off the resin and wash it thoroughly with MeOH. Concentrate the filtrate under reduced pressure.

-

Purification: The deprotected product can be purified by silica gel chromatography or recrystallization if necessary.

Characterization by NMR Spectroscopy

NMR spectroscopy is the primary method for confirming the structure and stereochemistry of fucosylated products.[4][12][13]

-

¹H NMR: The anomeric proton (H-1) is a key diagnostic signal. For β-fucosides, the coupling constant between H-1 and H-2 (J1,2) is typically large (around 8-10 Hz) due to a trans-diaxial relationship. For α-fucosides, J1,2 is smaller (around 3-4 Hz) due to an axial-equatorial relationship. The chemical shift of the methyl group (H-6) is also a characteristic feature.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is indicative of the anomeric configuration (typically ~100-104 ppm for β-fucosides and ~95-100 ppm for α-fucosides).

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the glycosidic linkage position by observing correlations between the anomeric proton/carbon and the acceptor molecule.

Logical Workflow for Fucosylation Strategy

The design of a successful fucosylation reaction requires careful consideration of the donor, acceptor, and reaction conditions. The following diagram outlines a logical workflow for this process.

Caption: Logical workflow for designing a stereoselective fucosylation reaction.

Conclusion

Benzoyl groups play a pivotal and often complex role in fucopyranose chemistry. Their strong electron-withdrawing nature generally deactivates the glycosyl donor, a property that can be exploited in strategic, chemoselective glycosylations. Conversely, a C-2 benzoyl group provides powerful anchimeric assistance, enabling highly stereoselective access to 1,2-trans-β-fucosides. Furthermore, benzoyl groups at other positions can exert more subtle, long-range electronic and conformational effects that influence stereoselectivity. A thorough understanding of these principles, supported by the quantitative data and reliable protocols provided in this guide, is essential for researchers aiming to synthesize complex fucosylated structures for applications in drug discovery and chemical biology. The rational selection and placement of benzoyl protecting groups remain a cornerstone of modern synthetic carbohydrate chemistry.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. irl.umsl.edu [irl.umsl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Purification [chem.rochester.edu]

- 11. orgsyn.org [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose in Stereoselective Glycosylation Reactions

Application Notes for Researchers and Drug Development Professionals

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a pivotal glycosyl donor for the stereoselective synthesis of L-fucosylated oligosaccharides and glycoconjugates. The strategic placement of benzoyl groups at the O-2, O-3, and O-4 positions plays a crucial role in directing the stereochemical outcome of glycosylation reactions, making it a valuable tool for the synthesis of complex carbohydrates with defined anomeric configurations. Such complex carbohydrates are of significant interest in drug development due to their involvement in a wide array of biological processes, including immune responses, cell signaling, and pathogen adhesion.[1][2][3]

The key feature of this compound in glycosylation is the presence of a participating benzoyl group at the C-2 position. During the activation of the anomeric center (e.g., conversion of a glycosyl halide or activation of a thioglycoside), the neighboring C-2 benzoyl group can attack the incipient oxocarbenium ion. This leads to the formation of a cyclic acyloxonium ion intermediate. The steric hindrance imposed by this intermediate shields one face of the molecule, compelling the incoming glycosyl acceptor to attack from the opposite face. In the case of L-fucose, this mechanism, known as anchimeric assistance, results in the formation of a 1,2-trans glycosidic linkage, which corresponds to the α-anomer.[4][5]

The presence of acyl groups, such as benzoyl, at the O-3 and O-4 positions of the fucosyl donor has been shown to be essential for achieving high α-selectivity in glycoside formation.[6] This makes per-benzoylated L-fucopyranose derivatives effective donors for the synthesis of oligosaccharides where the α-L-fucosyl linkage is required. Fucosylated oligosaccharides play significant physiological roles in humans, and their controlled synthesis is crucial for developing carbohydrate-based therapeutics and vaccines.[1]

In the context of drug development, the ability to control the stereochemistry of glycosylation is paramount. For instance, afucosylated antibodies exhibit enhanced antibody-dependent cellular cytotoxicity (ADCC), a desirable trait for therapeutic antibodies used in cancer therapy.[7] The synthesis of fucosylated standards and substrates using donors like this compound is essential for the development and characterization of such next-generation biologics.

Quantitative Data Summary

The following table summarizes representative data for a typical glycosylation reaction using a per-benzoylated fucosyl donor. The exact yields and stereoselectivity can vary based on the specific acceptor, promoter, and reaction conditions.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |

| 1,2,3,4-Tetra-O-benzoyl-L-fucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | -20 to rt | 4 | 85 | >95:5 |

| Ethyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside | Benzyl 2,3,4-tri-O-benzyl-β-D-galactopyranoside | NIS/TfOH | CH₂Cl₂ | -40 to 0 | 2 | 78 | >90:10 |

Note: The data presented in this table are representative examples based on general outcomes of glycosylation reactions with acyl-protected donors and are for illustrative purposes. Actual results will depend on the specific experimental conditions.

Experimental Protocols

General Protocol for Glycosylation using a Fucosyl Bromide Donor

This protocol describes a general procedure for the glycosylation of a glycosyl acceptor using a per-benzoylated fucosyl bromide, a common derivative of this compound.

Materials:

-

1,2,3,4-Tetra-O-benzoyl-L-fucopyranosyl bromide (Glycosyl Donor)

-

Glycosyl Acceptor (with a free hydroxyl group)

-

Silver trifluoromethanesulfonate (B1224126) (AgOTf) (Promoter)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Activated molecular sieves (4 Å)

-

Triethylamine

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Preparation:

-

Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

-

To a solution of the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in anhydrous dichloromethane, add freshly activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

-

Reaction:

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add the promoter, silver trifluoromethanesulfonate (1.5 eq), to the mixture in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Allow the reaction to warm to room temperature and stir until the starting material (glycosyl donor) is consumed (typically 2-6 hours).

-

-

Quenching and Work-up:

-

Quench the reaction by adding a few drops of triethylamine.

-

Filter the mixture through a pad of Celite to remove the molecular sieves and silver salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure fucosylated disaccharide.

-

-

Characterization:

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and stereochemistry. The α-configuration is typically confirmed by the ¹J(C1,H1) coupling constant in the ¹³C NMR spectrum.

-

Visualizations

Caption: General workflow for a chemical glycosylation reaction.

References

- 1. Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the Oligosaccharides Related to Branching Sites of Fucosylated Chondroitin Sulfates from Sea Cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of fucosylation inhibitors for production of afucosylated antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a pivotal role in a myriad of biological processes, including cell adhesion, immune responses, and signal transduction. The aberrant fucosylation of glycans on cell surfaces is frequently associated with various diseases, most notably cancer. Consequently, the ability to synthesize complex fucosylated glycans is of paramount importance for the development of novel therapeutics, diagnostic tools, and for advancing our understanding of glycobiology.

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a versatile glycosyl donor for the stereoselective introduction of L-fucose moieties into oligosaccharides and glycoconjugates. The benzoyl protecting groups render the donor relatively stable for storage and handling, while their electron-withdrawing nature influences the reactivity and stereoselectivity of the glycosylation reaction, typically favoring the formation of the α-anomer, which is the anomeric configuration predominantly found in nature. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related derivatives as effective glycosyl donors.

Applications

The primary application of this compound is in the chemical synthesis of fucosylated oligosaccharides and glycoconjugates. These molecules are crucial for:

-

Cancer Research: Synthesis of tumor-associated carbohydrate antigens (TACAs) such as Sialyl Lewis X, which are involved in cancer metastasis.

-

Immunology: Preparation of glycans that modulate immune cell interactions and signaling pathways.

-

Drug Development: Development of carbohydrate-based vaccines and therapeutics.

-

Glycobiology Research: Elucidation of the structure-function relationships of fucosylated glycans in biological systems.

Data Presentation: Glycosylation Reaction Parameters

The following table summarizes quantitative data from glycosylation reactions using perbenzoylated L-fucosyl donors. The choice of promoter and acceptor significantly influences the yield and stereoselectivity of the reaction.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| 2,3,4-Tri-O-benzoyl-L-fucopyranosyl Tolylthioether | Lactose derivative | NIS/TfOH | CH₂Cl₂ | -40 | 92 | >99:1 (α) | [1] |

| 2-O-Benzyl-3,4-di-O-benzoyl-L-fucopyranosyl Bromide | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Ag₂CO₃, AgClO₄ | CH₂Cl₂ | RT | - | ~20:1 (α) | |

| 2,4-Di-O-benzyl-3-O-benzoyl-L-fucopyranosyl Bromide | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Ag₂CO₃, AgClO₄ | CH₂Cl₂ | RT | - | ~13:1 (α) |

Note: Data for closely related perbenzoylated L-fucosyl donors are presented to illustrate typical reaction outcomes. The stereoselectivity is highly dependent on the specific protecting group pattern.

Experimental Protocols

Protocol 1: General Procedure for α-L-Fucosylation using a Perbenzoylated Fucosyl Tolylthioether Donor

This protocol is adapted from the synthesis of a fucosylated human milk oligosaccharide and is applicable for the α-fucosylation of a hydroxyl-containing acceptor.[1]

Materials:

-

Perbenzoylated L-fucosyl tolylthioether (Donor)

-

Glycosyl Acceptor with an unprotected hydroxyl group

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular sieves (4 Å), activated

-

Triethylamine

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: To a solution of the fucosyl donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere at -40 °C, add freshly activated 4 Å molecular sieves.

-

Activation: Stir the mixture for 30 minutes. Then, add N-Iodosuccinimide (NIS) (1.5 equiv) to the mixture.

-

Initiation: After stirring for another 15 minutes, add a catalytic amount of Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by adding triethylamine.

-

Work-up: Dilute the reaction mixture with CH₂Cl₂ and filter through a pad of Celite. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired α-fucosylated product.

Mandatory Visualizations

Signaling Pathway: Role of Fucosylation in EGFR Signaling

Core fucosylation, the addition of an α-1,6-linked fucose to the innermost GlcNAc of N-glycans, is a critical post-translational modification that modulates the function of many cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR). Aberrant fucosylation of EGFR is implicated in cancer progression. The following diagram illustrates the impact of core fucosylation on the EGFR signaling pathway.

Caption: EGFR Fucosylation and Signaling Cascade.

Experimental Workflow: Chemical Glycosylation

The following diagram outlines a typical workflow for a chemical glycosylation reaction using this compound or a similar donor.

Caption: General Glycosylation Experimental Workflow.

Conclusion

This compound and its derivatives are valuable tools for the stereoselective synthesis of α-L-fucosylated glycans. The benzoyl protecting groups provide a balance of stability and reactivity, making these donors suitable for a range of glycosylation reactions. The protocols and data presented herein provide a foundation for researchers to design and execute fucosylation reactions for the synthesis of biologically important molecules. Careful optimization of reaction conditions, including the choice of promoter, solvent, and temperature, is crucial for achieving high yields and stereoselectivity.

References

Synthetic Routes to Oligosaccharides Using Benzoylated Fucose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of oligosaccharides utilizing benzoylated fucose derivatives. The methodologies outlined herein are crucial for the development of complex carbohydrates with significant biological activities, including their roles as prebiotics and their interactions with pathogens.

Introduction

Fucosylated oligosaccharides are key players in a multitude of biological processes, from cell-cell recognition and immune responses to host-pathogen interactions.[[“]][2] Their synthesis, however, presents considerable challenges due to the need for precise control over stereochemistry and regioselectivity.[3] The use of benzoyl protecting groups on fucose donors is a strategic choice to modulate reactivity and achieve desired glycosylation outcomes. Benzoylated glycosyl donors are considered "disarmed," offering a different reactivity profile compared to their "armed" benzylated counterparts, which is instrumental in sequential glycosylation strategies.[4][5] This document details synthetic strategies, experimental protocols, and the biological relevance of oligosaccharides synthesized using benzoylated fucose.

Chemical Synthesis Strategies

The chemical synthesis of oligosaccharides is a multi-step process requiring careful planning of protecting group strategies and glycosylation methods. Several key strategies are employed when using benzoylated fucose donors:

-

Orthogonal Protection Strategy: This approach utilizes protecting groups that can be selectively removed under different reaction conditions, allowing for the stepwise construction of complex oligosaccharides.[3] For instance, a benzoylated fucose donor can be coupled with a glycosyl acceptor bearing benzyl (B1604629) and silyl (B83357) protecting groups.

-

Preactivation Strategy: In this method, the glycosyl donor is activated before the addition of the acceptor.[3] This can improve reaction efficiency and stereoselectivity.

-

One-Pot Synthesis: This strategy involves the sequential addition of reagents to a single reaction vessel to build the oligosaccharide chain, minimizing intermediate purification steps and improving overall yield.[3]

A common approach involves the use of a fucosyl thioglycoside or trichloroacetimidate (B1259523) donor with benzoyl protecting groups. The choice of the leaving group at the anomeric position and the specific protecting groups on both the donor and acceptor are critical for a successful synthesis.

Data Presentation: Glycosylation Reaction Parameters

The following table summarizes key quantitative data for glycosylation reactions involving benzoylated fucose donors to synthesize a disaccharide intermediate, based on typical laboratory procedures.

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) | α:β Ratio |

| 2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl Bromide | Benzyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside | AgOTf | CH₂Cl₂ | -20 | 4 | 75 | >95:5 |

| Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -30 | 1 | 85 | >98:2 |

| 2,3,4-Tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate | Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | TMSOTf | CH₂Cl₂ / Et₂O | -40 | 2 | 88 | >99:1 |

Experimental Protocols

Protocol 1: Synthesis of a Benzoylated Fucosyl Thioglycoside Donor

This protocol describes the preparation of a key intermediate, phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside.

Materials:

-

L-fucose

-

Acetic anhydride (B1165640)

-

Thiophenol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium methoxide (B1231860) (NaOMe) in methanol

-

Benzoyl chloride (BzCl)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Peracetylation of L-fucose: To a solution of L-fucose (1.0 eq) in pyridine, add acetic anhydride (5.0 eq) at 0 °C. Stir the mixture at room temperature overnight. Evaporate the solvents and co-evaporate with toluene (B28343) to obtain the crude tetra-O-acetyl-L-fucopyranose.

-

Thioglycosylation: Dissolve the crude peracetylated fucose in anhydrous CH₂Cl₂. Add thiophenol (1.5 eq) and BF₃·OEt₂ (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated NaHCO₃ solution, extract with CH₂Cl₂, wash with brine, and dry over MgSO₄. Purify by silica gel chromatography to yield phenyl 2,3,4-tri-O-acetyl-1-thio-α-L-fucopyranoside.

-

Deacetylation: Dissolve the acetylated thioglycoside in a mixture of CH₂Cl₂ and MeOH. Add a catalytic amount of NaOMe solution and stir at room temperature for 2 hours. Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate to give the crude triol.

-

Benzoylation: Dissolve the crude triol in anhydrous pyridine and cool to 0 °C. Add benzoyl chloride (3.5 eq) dropwise. Stir at room temperature overnight. Quench the reaction with water, extract with CH₂Cl₂, wash with saturated NaHCO₃ solution, 1 M HCl, and brine. Dry over MgSO₄ and purify by silica gel chromatography to afford phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside.

Protocol 2: Glycosylation to form a Fucosylated Disaccharide

This protocol details the coupling of the benzoylated fucosyl donor with a suitable glycosyl acceptor.

Materials:

-

Phenyl 2,3,4-tri-O-benzoyl-1-thio-α-L-fucopyranoside (Glycosyl Donor)

-

Benzyl 2,3,6-tri-O-benzyl-β-D-galactopyranoside (Glycosyl Acceptor)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated molecular sieves (4 Å)

-

Triethylamine (Et₃N)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Silica gel for column chromatography

Procedure:

-

A mixture of the fucosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an argon atmosphere for 1 hour at room temperature.[6]

-

The mixture is then cooled to -30 °C.[6]

-

NIS (2.5 eq) and a catalytic amount of TfOH (0.2 eq) are added sequentially.[6]

-

The reaction mixture is stirred at -30 °C for 1 hour.[6]

-

The reaction is quenched by the addition of Et₃N. The mixture is filtered through a pad of Celite and the filtrate is washed with a saturated aqueous solution of Na₂S₂O₃ and brine.[6]

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the protected fucosylated disaccharide.

Protocol 3: Deprotection of the Fucosylated Disaccharide

This protocol describes the removal of benzoyl and benzyl protecting groups to yield the final oligosaccharide.

Materials:

-

Protected fucosylated disaccharide

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Acetic acid

Procedure:

-